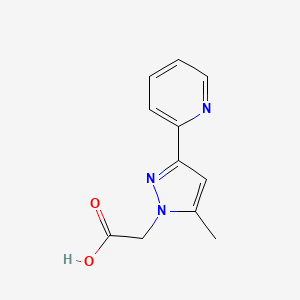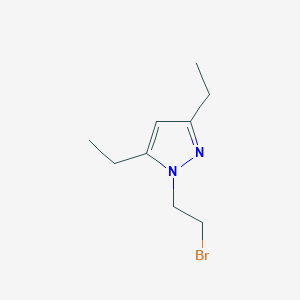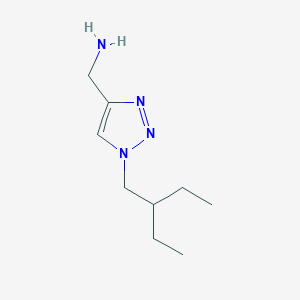
Quinuclidin-3-yl)(thiophen-3-yl)methanone hydrochloride
Descripción general
Descripción
Quinuclidin-3-yl)(thiophen-3-yl)methanone hydrochloride (QTMH) is a synthetic compound that is used in a variety of scientific research applications. QTMH is an important research tool for understanding the biochemical and physiological effects of drugs and other compounds on the human body. QTMH has been used in studies of drug metabolism, drug-drug interactions, and drug-receptor interactions. In addition, QTMH has been used to explore the effects of drugs on the central nervous system, cardiovascular system, and other systems.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Theoretical Studies
Research has been conducted on the spectroscopic properties and theoretical calculations of related compounds to understand their electronic absorption, excitation, and fluorescence properties. These studies provide insights into the molecular behavior of these compounds in different solvents, which is critical for their application in fluorescence and quantum chemistry. For example, the study by Al-Ansari (2016) investigated the electronic properties of amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, highlighting the influence of solvent polarity and hydrogen-bonding abilities on their fluorescence properties and charge transfer mechanisms, which are essential for designing fluorescent probes and materials with specific optical properties (Al-Ansari, 2016).
Antibacterial Activity
Shahana and Yardily (2020) synthesized novel thiazol-5-yl)(thiophene-2-yl)methanone compounds and evaluated their antibacterial activity through molecular docking studies. This research is crucial for the development of new antibacterial agents, showcasing the compound's potential in pharmaceutical applications, particularly in addressing antibiotic resistance (Shahana & Yardily, 2020).
Anticancer Evaluation
The synthesis and anticancer evaluation of new substituted thiophene-quinoline derivatives have been explored, indicating the potential therapeutic applications of these compounds. Othman et al. (2019) reported the synthesis of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, evaluating their cytotoxicity against several human cancer cell lines. This research underscores the significance of these compounds in the development of new anticancer therapies, highlighting their ability to act as cytotoxic agents against specific cell lines (Othman et al., 2019).
Material Science Applications
The compound's derivatives have also found applications in material science, particularly in the development of electrochromic materials and conducting polymers. Studies have synthesized and characterized polymers containing thiophene units for their electrochemical and electrochromic properties, indicating their utility in electronic and optoelectronic devices (Turac et al., 2011).
Molecular Structure Analysis
Research on the crystal and molecular structure of related compounds provides foundational knowledge for understanding the interaction mechanisms and stability of these compounds, which is essential for their application in drug design and material science. For instance, the study by Nagaraju et al. (2018) on the crystal structure of a substituted thiophene methanone compound offers insights into its biological activities and potential use in pharmaceuticals (Nagaraju et al., 2018).
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(10-3-6-15-8-10)11-7-13-4-1-9(11)2-5-13;/h3,6,8-9,11H,1-2,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVFWCGWSMNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)C3=CSC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



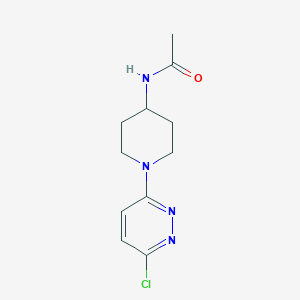


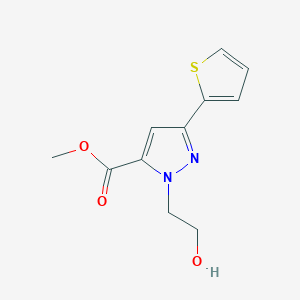



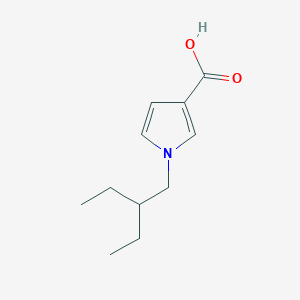
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)
![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
